molecular formula C14H30N2O4.2Cl<br>C14H30Cl2N2O4 B1681172 Succinylcholine chloride CAS No. 71-27-2

Succinylcholine chloride

Cat. No.: B1681172
CAS No.: 71-27-2
M. Wt: 361.3 g/mol
InChI Key: YOEWQQVKRJEPAE-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of succinylcholine chloride involves several steps. One method includes reacting succinic acid with phosphorus pentachloride to form succinyl chloride. This is followed by esterification with choline chloride in the presence of calcium chloride and ethanol . The reaction is typically carried out at temperatures ranging from 50 to 60°C for about an hour .

Industrial Production Methods: In industrial settings, the preparation method involves adding succinic acid, dichloroethane, and dimethylformamide (DMF) to a reaction container. A solution of BTC (bis(trichloromethyl) carbonate) in dichloroethane is added dropwise at temperatures below 10°C. After the addition, the temperature is raised for a backflow reaction for 1-2 hours. The resulting succinyl chloride is then reacted with choline chloride at elevated temperatures to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Succinylcholine chloride undergoes various chemical reactions, including hydrolysis and esterification. It is hydrolyzed by plasma pseudocholinesterase to form succinylmonocholine and choline .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medical Uses

1. Anesthesia and Intubation

  • Succinylcholine chloride is primarily indicated as an adjunct to general anesthesia to facilitate tracheal intubation. Its rapid onset (within 60 seconds) makes it ideal for emergency situations where immediate airway management is necessary . The drug provides effective skeletal muscle relaxation, allowing for easier intubation and surgical procedures .

2. Emergency Medicine

  • In emergency medicine, succinylcholine's rapid action is crucial for patients requiring urgent airway control. It is particularly beneficial in trauma cases where quick intubation can be life-saving . The short duration of action (typically 5-10 minutes) allows for neuromuscular recovery if intubation fails, reducing the risk of prolonged respiratory distress .

3. Electroconvulsive Therapy

  • Succinylcholine is also utilized during electroconvulsive therapy (ECT) to mitigate muscle contractions induced by electrical stimulation. Although this use is off-label, it helps prevent complications associated with muscle spasms during the procedure .

Pharmacological Properties

This compound operates by binding to post-synaptic cholinergic receptors at the neuromuscular junction, causing initial muscle fasciculations followed by paralysis. Its metabolism occurs rapidly through plasma butyrylcholinesterase, which is responsible for its short duration of action .

Case Studies and Clinical Insights

Case Study: Intentional Injection for Self-Harm
A notable case involved a 28-year-old female healthcare worker who intentionally injected succinylcholine leading to respiratory arrest. Despite initial critical conditions, she was successfully resuscitated and discharged without neurological deficits after targeted temperature management was implemented . This case underscores both the potential for misuse of succinylcholine and the need for prompt medical intervention in such scenarios.

Clinical Observations
Research indicates that succinylcholine remains a preferred choice over other neuromuscular blockers like rocuronium in specific emergency settings due to its superior intubating conditions and rapid efficacy . However, caution is advised in patients with conditions that may predispose them to hyperkalemia, as succinylcholine can exacerbate this risk .

Comparative Efficacy

Characteristic This compound Rocuronium
Onset of Action60 seconds1-2 minutes
Duration of Action5-10 minutes30-60 minutes
Use in EmergenciesPreferredLess preferred
Risk of HyperkalemiaYesLower risk

Biological Activity

Succinylcholine chloride, commonly referred to as succinylcholine, is a depolarizing neuromuscular blocker widely used in clinical settings for its rapid onset and short duration of action. It is primarily employed to facilitate intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of succinylcholine, encompassing its mechanism of action, pharmacokinetics, adverse effects, and relevant case studies.

Succinylcholine functions by mimicking acetylcholine (ACh), binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding leads to:

  • Depolarization : Initial activation results in muscle fasciculations due to depolarization of the motor end plate.
  • Sustained Blockade : Following prolonged exposure, succinylcholine causes desensitization of the receptors, leading to a state of flaccid paralysis as neuromuscular transmission is inhibited .

The overall effect is a rapid onset of paralysis, typically within 60 seconds after intravenous administration, lasting approximately 4 to 6 minutes .

Pharmacokinetics

Succinylcholine exhibits distinct pharmacokinetic properties:

ParameterValue
Volume of Distribution 16.4 ± 14.7 mL/kg (1 mg/kg)
Half-life Approximately 47 seconds
Clearance 4.17 ± 2.37 L/min (1 mg/kg)
Metabolism Rapidly metabolized by plasma cholinesterase to succinylmonocholine .

Clinical Applications

Succinylcholine is primarily indicated for:

  • Rapid Sequence Intubation (RSI) : It provides optimal conditions for intubation in emergency settings.
  • Surgical Procedures : Its short duration makes it ideal for procedures requiring quick recovery from muscle paralysis.

Adverse Effects

While succinylcholine is generally safe when used appropriately, it can lead to several adverse effects:

  • Hyperkalemia : Increased serum potassium levels can occur, especially in patients with pre-existing conditions like burns or neuromuscular disorders.
  • Malignant Hyperthermia : A rare but serious reaction that may occur in susceptible individuals.
  • Cardiovascular Effects : Potential for bradycardia or tachyarrhythmias due to autonomic ganglionic stimulation .

Case Study 1: Ischemic-Hypoxic Encephalopathy

A notable case involved a patient who ingested succinylcholine orally, resulting in ischemic-hypoxic encephalopathy. Initial symptoms included altered mental status and respiratory distress. Neuroimaging confirmed toxic encephalopathy as the diagnosis after ruling out other causes. The patient eventually recovered following symptomatic treatment .

Case Study 2: Intentional Self-Harm

Another case reported a healthcare worker who intentionally injected succinylcholine leading to respiratory arrest. Despite initial critical condition upon arrival at the emergency department, rapid resuscitation and supportive care resulted in full recovery without neurological deficits after four days .

Q & A

Q. What experimental approaches are recommended to characterize Succinylcholine chloride's interaction with nicotinic acetylcholine receptors (nAChRs)?

Basic Research Question
To study receptor interactions, combine radioligand binding assays (e.g., using tritiated acetylcholine analogs) with patch-clamp electrophysiology to assess depolarization kinetics. Validate findings using knockout animal models or receptor subunit-specific inhibitors. For structural insights, employ cryo-EM or molecular docking simulations to map binding sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Follow OSHA-compliant guidelines : use PPE (gloves, goggles), work in a fume hood, and maintain proper ventilation. Store separately from oxidizing agents. Monitor for accidental exposure symptoms (e.g., respiratory paralysis) and ensure immediate access to emergency acetylcholinesterase reactivators (e.g., neostigmine). Document spill management protocols using absorbent materials and neutralization with activated charcoal .

Q. How can researchers resolve contradictory data on this compound's duration of action across genetic populations?

Advanced Research Question
Address variability by integrating plasma cholinesterase activity assays with genotyping (e.g., BCHE gene variants like BCHE A or K-variant). Use population pharmacokinetic modeling to correlate enzyme activity with drug half-life. Cross-validate using in vitro hepatocyte models expressing wild-type vs. mutant cholinesterases .

Q. What advanced analytical techniques are recommended for identifying impurities in this compound raw materials?

Advanced Research Question
Employ two-dimensional UPLC-QTOF-MS with Hypersil GOLD C18 and BEH C18 columns. Use ion-pairing mobile phases (e.g., sodium pentanesulfonate) for separation. For structural elucidation, apply high-resolution tandem MS with ESI+ mode and collision-induced dissociation. Quantify impurities like succinic acid or pyridine using validated HPLC-UV methods at 214 nm .

Q. What experimental models are appropriate for screening this compound's neuromuscular effects?

Basic Research Question
Use isolated rodent phrenic nerve-hemidiaphragm preparations to measure twitch tension suppression. For in vivo studies, employ rat or rabbit models to assess onset/duration of paralysis via electromyography. Complement with cell-based assays (e.g., TE671 cells expressing human nAChRs) to quantify receptor desensitization .

Q. How should researchers design ethical studies on this compound's safety in pediatric populations?

Advanced Research Question
Incorporate age-stratified dosing (neonate vs. adolescent) with pharmacokinetic sampling. Use minimal effective doses guided by prior clinical data. Obtain IRB approval for informed consent protocols addressing rare risks (e.g., hyperkalemia in undiagnosed myopathies). Include real-time ECG monitoring and emergency reversal protocols .

Q. What methodologies address this compound's propensity to induce hyperkalemia in preclinical models?

Advanced Research Question
Simulate hyperkalemia in rat models by co-administering potassium supplements. Measure serum K+ levels via ion-selective electrodes and correlate with ECG changes (e.g., peaked T-waves). Mitigate risk using pretreatment with calcium gluconate in ex vivo cardiac tissue models. Validate findings against clinical case reports of rhabdomyolysis .

Q. How can researchers optimize stability studies for this compound solutions?

Advanced Research Question
Conduct accelerated degradation studies under varying pH (3–7), temperature (4–40°C), and light exposure. Quantify hydrolysis products (e.g., choline, succinic acid) via LC-MS. Use Arrhenius modeling to predict shelf-life. For injectable formulations, test preservative efficacy using USP microbial challenge protocols .

Properties

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEWQQVKRJEPAE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

306-40-1 (Parent)
Record name Succinylcholine chloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023603
Record name Succinylcholine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-27-2
Record name Succinylcholine chloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinylcholine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suxamethonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINYLCHOLINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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